molecular formula C16H20N2O B034201 2-(4-Hexylphenyl)-5-hydroxypyrimidine CAS No. 106808-96-2

2-(4-Hexylphenyl)-5-hydroxypyrimidine

Cat. No. B034201
M. Wt: 256.34 g/mol
InChI Key: DAXDAVFMDVPEFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Hexylphenyl)-5-hydroxypyrimidine, also known as HPPH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. HPPH is a pyrimidine derivative that has been found to exhibit unique biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of 2-(4-Hexylphenyl)-5-hydroxypyrimidine involves the generation of singlet oxygen upon irradiation with light. Singlet oxygen is a highly reactive species that can cause oxidative damage to cellular components such as proteins, lipids, and DNA. This oxidative damage can ultimately lead to cell death.

Biochemical And Physiological Effects

2-(4-Hexylphenyl)-5-hydroxypyrimidine has been found to exhibit unique biochemical and physiological effects. Studies have shown that 2-(4-Hexylphenyl)-5-hydroxypyrimidine can selectively bind to cancer cells and induce cell death upon irradiation with light. 2-(4-Hexylphenyl)-5-hydroxypyrimidine has also been found to exhibit excellent tumor imaging properties due to its ability to selectively accumulate in cancer cells.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-(4-Hexylphenyl)-5-hydroxypyrimidine in lab experiments is its ability to selectively bind to cancer cells, making it an ideal candidate for cancer treatment and imaging. However, one of the limitations of using 2-(4-Hexylphenyl)-5-hydroxypyrimidine is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 2-(4-Hexylphenyl)-5-hydroxypyrimidine. One area of research is the development of new synthesis methods that can improve the yield and purity of 2-(4-Hexylphenyl)-5-hydroxypyrimidine. Another area of research is the investigation of 2-(4-Hexylphenyl)-5-hydroxypyrimidine's potential applications in other fields such as antimicrobial therapy and environmental remediation. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-Hexylphenyl)-5-hydroxypyrimidine and its potential side effects.

Synthesis Methods

The synthesis of 2-(4-Hexylphenyl)-5-hydroxypyrimidine involves the reaction of 4-bromohexylbenzene with 2,4-dihydroxypyrimidine in the presence of a catalyst such as potassium carbonate. The reaction proceeds under reflux conditions in a solvent such as dimethylformamide. The resulting product is then purified by column chromatography to obtain pure 2-(4-Hexylphenyl)-5-hydroxypyrimidine.

Scientific Research Applications

2-(4-Hexylphenyl)-5-hydroxypyrimidine has been extensively studied for its potential applications in various fields such as photodynamic therapy, cancer treatment, and imaging. 2-(4-Hexylphenyl)-5-hydroxypyrimidine has been found to exhibit excellent photodynamic therapy properties due to its ability to generate singlet oxygen upon irradiation with light. This property makes it an ideal candidate for cancer treatment as singlet oxygen can cause cell death in cancer cells. 2-(4-Hexylphenyl)-5-hydroxypyrimidine has also been used as an imaging agent in various studies due to its ability to selectively bind to cancer cells.

properties

CAS RN

106808-96-2

Product Name

2-(4-Hexylphenyl)-5-hydroxypyrimidine

Molecular Formula

C16H20N2O

Molecular Weight

256.34 g/mol

IUPAC Name

2-(4-hexylphenyl)pyrimidin-5-ol

InChI

InChI=1S/C16H20N2O/c1-2-3-4-5-6-13-7-9-14(10-8-13)16-17-11-15(19)12-18-16/h7-12,19H,2-6H2,1H3

InChI Key

DAXDAVFMDVPEFK-UHFFFAOYSA-N

SMILES

CCCCCCC1=CC=C(C=C1)C2=NC=C(C=N2)O

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C2=NC=C(C=N2)O

synonyms

2-(4-Hexylphenyl)-5-hydroxypyrimidine

Origin of Product

United States

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